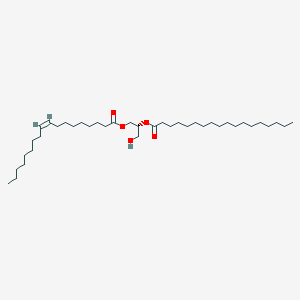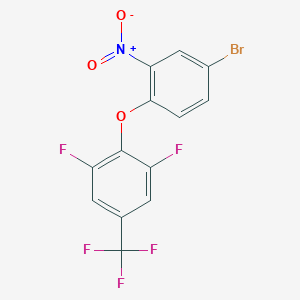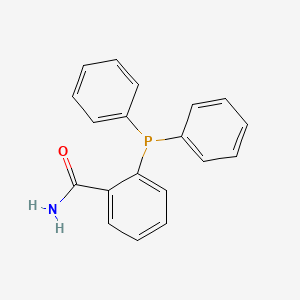
2-(Diphenylphosphanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphanyl)benzamide is a phosphine compound with the molecular formula C19H16NOP. It is known for its utility in the Staudinger reduction, a chemical reaction used to reduce azides to amines. This compound has gained attention in chemical biology and medicinal chemistry due to its ability to facilitate the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups used to mask gRNA and inhibit CRISPR systems .
Vorbereitungsmethoden
2-(Diphenylphosphanyl)benzamide can be synthesized through various methods. One common synthetic route involves the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . These methods offer efficient pathways for the preparation of benzamide derivatives, which are widely used in pharmaceutical, paper, and plastic industries.
Analyse Chemischer Reaktionen
2-(Diphenylphosphanyl)benzamide undergoes several types of chemical reactions, including:
Reduction: It is useful in the Staudinger reduction, where it reduces azides to amines.
Substitution: It can participate in substitution reactions, particularly with halides.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Common reagents used in these reactions include sodium diphenylphosphide, Lewis acids, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphanyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used in the Staudinger reduction and other synthetic processes.
Medicine: It is used in medicinal chemistry for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphanyl)benzamide involves its role as a phosphine in the Staudinger reduction. It reacts with azides to form an iminophosphorane intermediate, which is then hydrolyzed to produce the corresponding amine and a phosphine oxide. This reaction is crucial for the reactivation of CRISPR/Cas9 functions by removing azidomethylnicotinyl groups .
Vergleich Mit ähnlichen Verbindungen
2-(Diphenylphosphanyl)benzamide can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzoic acid: This compound is used in similar synthetic processes and has comparable properties.
2-(Diphenylphosphino)benzaldehyde: Another related compound with similar applications in synthetic chemistry.
Diphenyl-2-pyridylphosphine: This compound is also used in various chemical reactions and has similar reactivity.
What sets this compound apart is its specific utility in the Staudinger reduction and its role in reactivating CRISPR/Cas9 functions, making it a unique and valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C19H16NOP |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2-diphenylphosphanylbenzamide |
InChI |
InChI=1S/C19H16NOP/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H2,20,21) |
InChI-Schlüssel |
IHGZKYLRNBICEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)
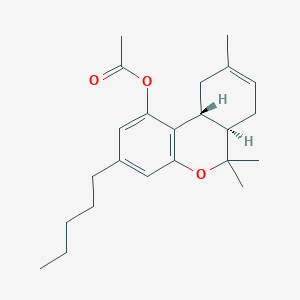


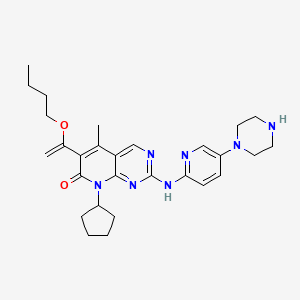
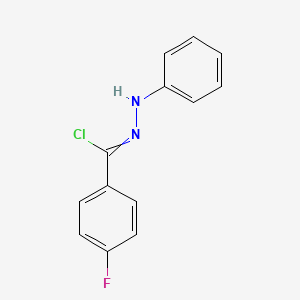
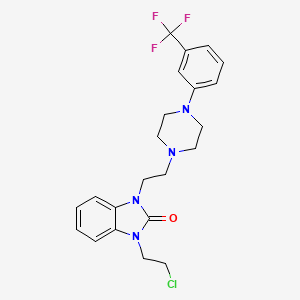

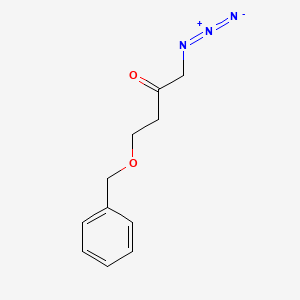
![3-[[4-[[2-[Bis(4-Methoxyphenyl)phenylmethoxy]ethyl](2-hydroxyethyl)amino]phenyl]azo]-7-(diethylamino)-5-phenyl Phenazinium](/img/structure/B13424691.png)
